tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate
Overview
Description
Molecular Structure Analysis
The molecular structure of tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate consists of a piperidine ring with a tert-butyl ester group attached to the carboxylate. The (1R)-1-aminoethyl side chain is linked to one of the piperidine carbons. The semi-flexible nature of this linker allows for optimal binding to target proteins in PROTAC-mediated degradation .
Scientific Research Applications
Biopharmaceutical Formulations
- Summary of Application : Tert-butyl alcohol has been used in the lyophilization of pharmaceuticals. Its advantages include increased solubility of hydrophobic drugs, enhanced product stability, shorter reconstitution time, and decreased processing time .
- Methods of Application : This work investigates the interactions between two model proteins, lactate dehydrogenase and myoglobin, and various excipients (mannitol, sucrose, 2-hydroxypropyl-β-cyclodextrin and Tween 80) in the presence of tert-butyl alcohol. The mixtures of these components were thermally characterized by differential scanning calorimetry and freeze-drying microscopy. The protein recovery after freezing and freeze-drying was also spectroscopically evaluated .
- Results or Outcomes : Both experiments and simulations revealed that tert-butyl alcohol had a detrimental impact on the recovery of the two investigated proteins, and no combination of excipients yielded a satisfactory recovery when the organic solvent was present within the formulation .
Synthesis of N-Heterocycles
- Summary of Application : Tert-butanesulfinamide has been used in the synthesis of N-heterocycles via sulfinimines . This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .
- Methods of Application : The review provides an overview of tert-butanesulfinamide mediated asymmetric N-heterocycle synthesis via sulfinimines .
- Results or Outcomes : The most extensively used enantiopure tert-butanesulfinamide emerged as the gold standard among many others over the last two decades .
Remediation of Marine Oil Spills
- Summary of Application : Tert-butylacetic acid based amides have been explored for gelation of fuel oils and organic solvents . They display phase-selective gelation of oil in the presence of biphasic systems (oil–sea water) when added in powder form as well as in solution form, and hence, make excellent candidates for containing oil spills in water bodies .
- Methods of Application : Tert-butylacetic acid based amides containing a structural backbone, a hydrogen bonding linker and a bulky end group have been synthesized (TBA1–TBA6) and explored for gelation of fuel oils and organic solvents .
- Results or Outcomes : The importance of the tert-butyl group in driving the assembly towards gelation has been highlighted .
Safety And Hazards
properties
IUPAC Name |
tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-9(13)10-5-7-14(8-6-10)11(15)16-12(2,3)4/h9-10H,5-8,13H2,1-4H3/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUVAASUKJSNRV-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C(=O)OC(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCN(CC1)C(=O)OC(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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